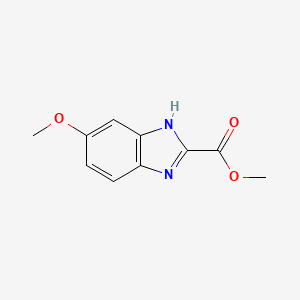
methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H10N2O4 It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzodiazole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-bromo-1H-benzoimidazole-2-carboxylate: This compound has a bromine atom instead of a methoxy group, which can alter its reactivity and applications.
Methyl 2-hydroxy-6-methoxy-1H-benzo[d]imidazole-5-carboxylate:
Uniqueness
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 6-methoxy-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)12-9(11-7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
MAAJAOFCXFJJBU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



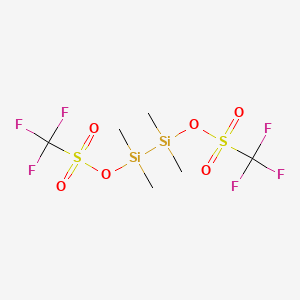

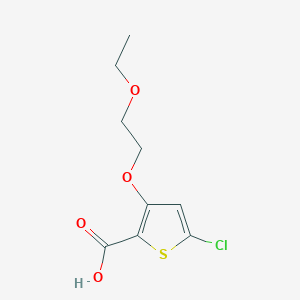
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
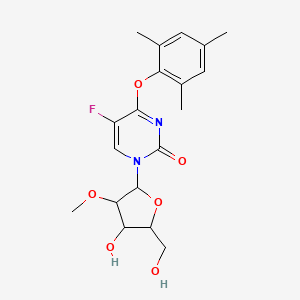
ammonium chloride](/img/structure/B12078811.png)

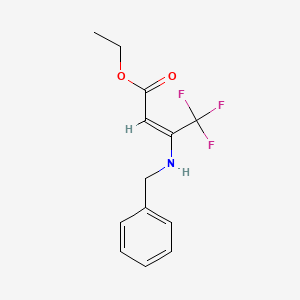


![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)

![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
